Tert-butyl 4-(5-isopropoxy-2-methyl-4-nitrophenyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(5-isopropoxy-2-methyl-4-nitrophenyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a nitrophenyl group and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(5-isopropoxy-2-methyl-4-nitrophenyl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the nitrophenyl intermediate: This step involves nitration of a suitable aromatic precursor to introduce the nitro group.
Introduction of the isopropoxy group: The isopropoxy group is introduced via an etherification reaction.
Formation of the piperidine ring: The piperidine ring is synthesized through a cyclization reaction.
Esterification: The final step involves esterification to introduce the tert-butyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides.
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Tert-butyl 4-(5-isopropoxy-2-methyl-4-nitrophenyl)piperidine-1-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: May be used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-(5-isopropoxy-2-methyl-4-nitrophenyl)piperidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the piperidine ring can interact with biological receptors. The ester group may influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate: Similar structure but with an amino group instead of a nitro group.
Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Contains a hydroxymethyl group instead of an isopropoxy group.
Uniqueness
Tert-butyl 4-(5-isopropoxy-2-methyl-4-nitrophenyl)piperidine-1-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the nitro group, in particular, distinguishes it from similar compounds and may impart unique redox properties.
Properties
IUPAC Name |
tert-butyl 4-(2-methyl-4-nitro-5-propan-2-yloxyphenyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O5/c1-13(2)26-18-12-16(14(3)11-17(18)22(24)25)15-7-9-21(10-8-15)19(23)27-20(4,5)6/h11-13,15H,7-10H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNHPCGOAFTOJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2CCN(CC2)C(=O)OC(C)(C)C)OC(C)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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